tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[311]heptane-3-carboxylate is a complex organic compound featuring a tert-butyl group, an aminomethyl group, and a fluorine atom attached to a bicyclic heptane structure
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclic heptane core, followed by the introduction of the aminomethyl and fluorine groups. The tert-butyl ester is often introduced in the final steps to protect the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups attached to it.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield imines, while reduction can lead to the formation of amines or alcohols.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the aminomethyl group can participate in hydrogen bonding and other interactions. The bicyclic structure provides rigidity, which can influence the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O2/c1-10(2,3)17-9(16)15-7-11(6-14)4-12(13,5-11)8-15/h4-8,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJVXPVPJIHSJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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